

Potential Biological Activities of N-Alkynyl Pyrrolidinones: A Technical Guide

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkynyl pyrrolidinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a diverse range of biological activities. The incorporation of the alkynyl group, a reactive and versatile functional group, onto the pyrrolidinone core imparts unique electronic and steric properties, leading to interactions with various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological potential of N-alkynyl pyrrolidinones, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols and insights into the modulation of key signaling pathways are presented to facilitate further research and drug development in this area.

Biological Activities and Quantitative Data

N-alkynyl pyrrolidinone derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxicity of N-alkynyl pyrrolidinones has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the



potency of a compound in inhibiting cancer cell growth.

Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
Spirooxindole- pyrrolidine hybrid	A549 (Lung)	1.2 - 3.48	[1]
Tetrazolopyrrolidine- 1,2,3-triazole analog	HeLa (Cervical)	0.32 - 1.80	[2]
Diphenylamine- pyrrolidin-2-one- hydrazone	PPC-1 (Prostate), IGR39 (Melanoma)	2.5 - 20.2	[3]
Spirooxindole- thiazolo-oxindole derivative	HepG2 (Liver)	0.80 - 0.85	[4]

Antimicrobial Activity

The antimicrobial potential of N-alkynyl pyrrolidinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.



Compound/Derivati ve	Microorganism	MIC (μg/mL)	Reference
Sulfonylamino pyrrolidine derivative	S. aureus	3.11	[5]
Sulfonylamino pyrrolidine derivative	E. coli	6.58	[5]
Sulfonylamino pyrrolidine derivative	P. aeruginosa	5.82	[5]
1-acetyl-2- benzylpyrrolidine-2- carboxylic acid derivative	S. aureus, B. subtilis	16	[5]
Thiazole-based pyrrolidine derivative	S. aureus, B. cereus	Not specified	[6]

Enzyme Inhibitory Activity

N-alkynyl pyrrolidinones have shown inhibitory activity against various enzymes implicated in disease pathogenesis.



Compound/Derivati ve	Enzyme Target	IC50 (nM)	Reference
Benzoxazole clubbed 2-pyrrolidinone	Monoacylglycerol Lipase (MAGL)	7.6 - 8.4	[7]
Boronic acid derivative of 2- pyrrolidinone	Autotaxin (ATX)	35 - 180	[8]
Hydroxamic acid derivative of 2-pyrrolidinone	Autotaxin (ATX)	700	[8]
Carboxylic acid derivative of pyrrolidine	Autotaxin (ATX)	800	[8]

Signaling Pathway Modulation

The biological effects of N-alkynyl pyrrolidinones can be attributed to their ability to modulate specific intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

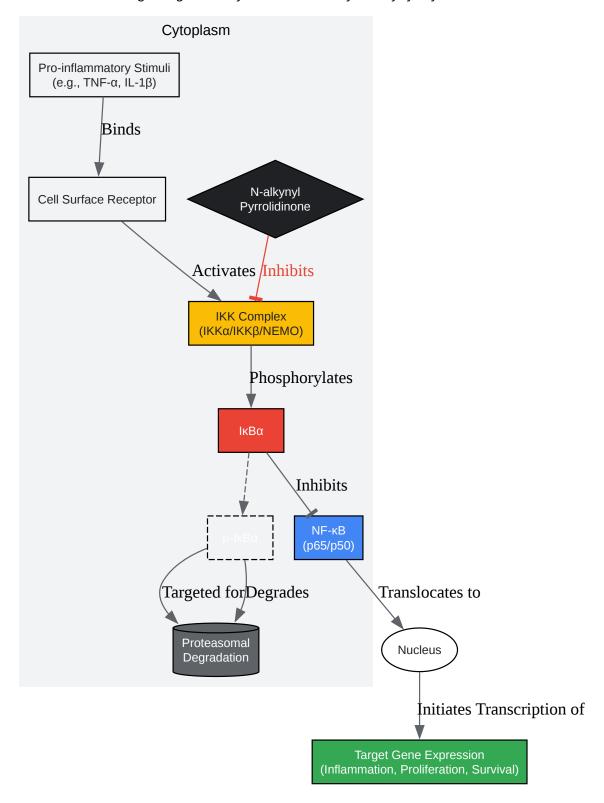
NF-kB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many chronic diseases, including cancer. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

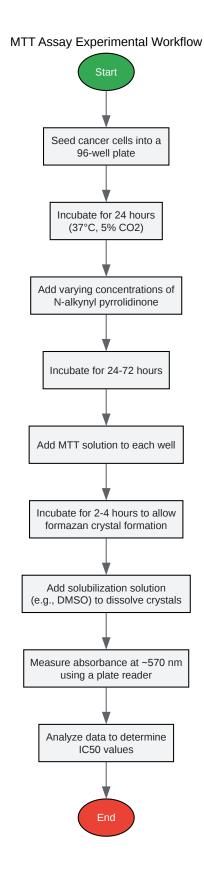
Certain pyrrolidinone derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. This mechanism effectively blocks the nuclear translocation of NF-κB and subsequent gene expression, thereby exerting anti-inflammatory and potentially anticancer effects.



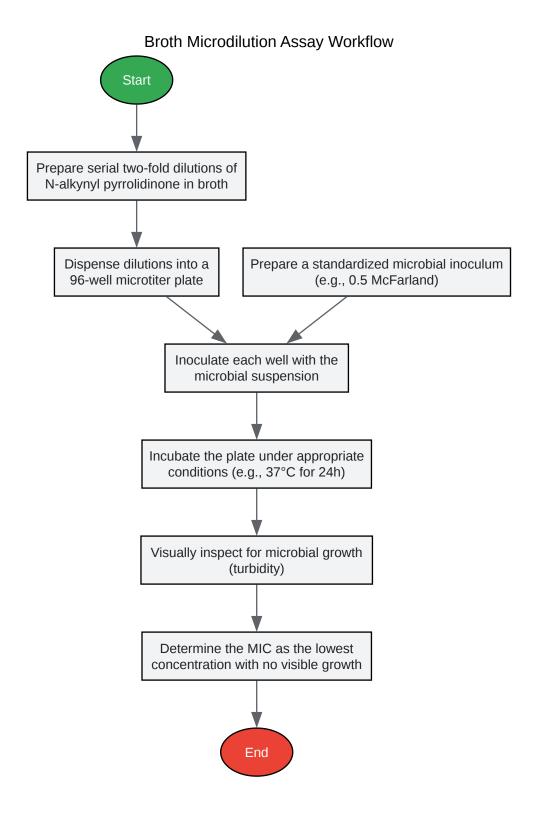
NF-kB Signaling Pathway and Inhibition by N-alkynyl Pyrrolidinones











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